N-(3,4-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole-4-carboxamide derivative featuring three distinct substituents:
- N-(3,4-dimethoxyphenyl): Aromatic moiety with electron-donating methoxy groups at positions 3 and 2.
- 5-(pyridin-3-yl): Pyridine ring, which may enhance solubility and enable π-π stacking or hydrogen bonding in biological targets.
The triazole core is a hallmark of this class, often associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O3/c1-14-11-17(7-8-18(14)24)29-22(15-5-4-10-25-13-15)21(27-28-29)23(30)26-16-6-9-19(31-2)20(12-16)32-3/h4-13H,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEHLZIUHDMODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes:
- Triazole ring : A five-membered ring containing three nitrogen atoms.
- Carboxamide group : Contributes to the compound's solubility and potential interactions with biological targets.
- Substituted phenyl rings : The presence of methoxy and fluoro groups may enhance its biological activity.
Chemical Formula
- Molecular Formula : C18H19FN4O3
- Molecular Weight : 358.37 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
Case Studies
- Inhibition of Cancer Cell Proliferation :
-
Mechanism of Action :
- The mechanism underlying the anticancer activity is believed to involve the inhibition of specific kinases such as FGFR (Fibroblast Growth Factor Receptor). Compounds with similar triazole structures have shown significant inhibition of FGFR1 and FGFR2, with IC50 values reported at 4.1 nM and 2.0 nM respectively .
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes linked to cancer progression and metastasis.
Other Biological Activities
In addition to anticancer properties, compounds in this class have been studied for their anti-inflammatory and antimicrobial activities.
Anti-inflammatory Effects
Research indicates that triazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production in various models .
Antimicrobial Activity
Some studies suggest that related compounds exhibit antimicrobial properties against bacterial strains, although specific data on this compound is limited.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in substituents on the phenyl rings and variations in the triazole moiety can significantly influence potency and selectivity against cancer cells.
Key Findings
- Methoxy Substituents : Enhance lipophilicity and potentially improve cellular uptake.
- Fluoro Group : May increase binding affinity to target proteins due to electronegative properties.
Comparison with Similar Compounds
Structural Analogues in the Triazole Carboxamide Family
The following table summarizes key structural and physicochemical differences:
Key Observations :
- 3,4-Dimethoxyphenyl vs. 3-methoxyphenyl: The additional methoxy group in the target compound may improve solubility but could also increase susceptibility to metabolic demethylation . Pyridin-3-yl: Present in both the target and the analogue from , this group likely contributes to target binding via hydrogen bonding or aromatic interactions.
Comparison with Pyrazole and Thienopyrazole Carboxamides
Key Observations :
- Fluorinated Groups : The trifluoromethyl (CF3) substituents in and significantly increase lipophilicity compared to the target compound’s single fluorine atom.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click chemistry" approach remains the most widely adopted method for constructing the 1,2,3-triazole core. This method ensures high regioselectivity (1,4-disubstituted triazole) under mild conditions.
- Azide Preparation : 4-Fluoro-3-methylphenyl azide is synthesized via diazotization of the corresponding aniline derivative using sodium nitrite and hydrochloric acid, followed by azide substitution with sodium azide.
- Alkyne Preparation : Ethynylpyridine is generated by Sonogashira coupling of 3-bromopyridine with trimethylsilyl acetylene, followed by deprotection.
- Cycloaddition : The azide (1.2 eq) and alkyne (1.0 eq) undergo Cu(I)-catalyzed cyclization in tert-butanol at 70°C for 24 hours, yielding the triazole intermediate.
- Carboxamide Formation : The triazole carboxylic acid is activated with ethyl chloroformate and coupled with 3,4-dimethoxyaniline in dichloromethane using DMAP as a catalyst.
Key Data :
| Parameter | Value |
|---|---|
| Cycloaddition Yield | 82–89% |
| Carboxamide Yield | 75–81% |
| Purity (HPLC) | ≥98% after recrystallization |
One-Pot Tandem Synthesis
Recent advancements enable the consolidation of multiple steps into a single reactor, reducing purification demands. A modified protocol from benzylic triazole syntheses involves:
- Solvent : Anhydrous tert-butanol
- Base : 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq)
- Temperature : 70°C for 24 hours
- Post-Reaction Alkalinization : Addition of potassium tert-butoxide (3.0 eq) to facilitate amide bond formation
This method eliminates intermediate isolation, achieving an overall yield of 68% for the target compound.
Critical Reaction Parameters
Regioselectivity Control
The 1,4-regioisomer dominates when using Cu(I) catalysts, while ruthenium-based systems favor the 1,5-isomer. Nuclear magnetic resonance (NMR) studies confirm >95% regiochemical purity in CuAAC products.
Functional Group Tolerance
- Methoxy Groups : Stable under both acidic (HCl) and basic (DBU) conditions
- Fluorine Substituents : Resist nucleophilic displacement during cycloaddition but may participate in hydrogen bonding during crystallization
- Pyridine Ring : Requires protection (e.g., as N-oxide) during strong acid/base treatments to prevent decomposition
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems enhances reproducibility and safety profile:
Purification Techniques
| Method | Efficiency |
|---|---|
| Column Chromatography | 92–95% recovery (silica gel, ethyl acetate/hexanes) |
| Recrystallization | ≥99% purity from ethanol/water |
| Antisolvent Precipitation | 85% yield using MTBE |
Analytical Characterization
Spectroscopic Validation
- δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H)
- δ 8.12 (s, 1H, triazole-H)
- δ 7.45–7.32 (m, 3H, aromatic-H)
- δ 3.83 (s, 6H, OCH3)
High-Resolution Mass Spectrometry :
- Observed: m/z 447.1689 [M+H]+
- Calculated: 447.1692 (C24H22FN5O3)
Purity Assessment
| Technique | Criteria |
|---|---|
| HPLC (C18 column) | Retention time: 8.42 min |
| Elemental Analysis | C: 64.21%, H: 4.93%, N: 15.61% (theory) |
| Karl Fischer Titration | H2O <0.1% w/w |
Challenges and Mitigation Strategies
Byproduct Formation
| Byproduct | Source | Mitigation |
|---|---|---|
| 1,5-Regioisomer | Trace Cu(II) contamination | Chelating agents (e.g., tris(benzyltriazolylmethyl)amine) |
| Dehalogenated species | Residual moisture | Molecular sieves (4Å) |
| Oxidized pyridine | Oxygen exposure | Schlenk techniques |
Solvent Optimization
Comparative solvent screening reveals:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| tert-Butanol | 89 | 98 |
| DMF | 76 | 91 |
| Acetonitrile | 68 | 87 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
